Streptokinase
Overview
Description
Streptokinase is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Liposome Delivery Systems for Streptokinase
Recent research has focused on the development of liposome delivery systems for this compound to improve its efficacy in thrombolytic therapy. Target-sensitive liposomes have been designed to release this compound selectively in the presence of activated platelets, enhancing thrombus dissolution while reducing systemic side effects (Vaidya et al., 2016). Similarly, different liposomal formulations have been explored to improve the plasma stability of this compound and ensure its targeted delivery to thrombus sites (Kumar et al., 2017).
Nanoparticle-based Delivery
The use of nanoparticles for this compound delivery has been investigated to enhance its bioactivity and hemocompatibility. For instance, mPEG-PLGA nanoparticles encapsulating this compound showed prolonged circulation time and reduced immunogenic response, suggesting potential for improved thrombolytic therapy (Hasanpour et al., 2021). Additionally, PEG-grafted chitosan nanoparticles have been studied for immobilizing this compound, potentially increasing its biological half-life and reducing immunogenicity (Baharifar et al., 2019).
Structural and Mechanistic Studies
The crystal structure of this compound complexed with the catalytic unit of human plasmin has been elucidated, providing insights into the mechanism of action and substrate recognition by this compound (Wang et al., 1998). This information is crucial for designing more efficient thrombolytic agents.
Improvement of Therapeutic Efficacy
Research efforts have been directed towards identifying conditions that optimize this compound production and activity. For example, the production of this compound by Streptococcus dysgalactiae was enhanced in the presence of specific surfactants, growth factors, and trace elements (Bhardwaj & Angayarkanni, 2014). Artificial Neural Networks have been used to examine parameters affecting the immobilization of this compound in chitosan, revealing key factors influencing its loading efficiency and therapeutic efficacy (Modaresi et al., 2014).
Alternative Forms of this compound
The development of mutated forms of this compound with reduced immunogenicity and enhanced reactivity has been explored. A study showed that a recombinant mutant type of this compound had significantly lower antibody reactivity compared to the natural form, indicating its potential as an alternative therapeutic agent (Bandehpour et al., 2012).
Mechanism of Action
Target of Action
Streptokinase, also known as Estreptoquinasa, primarily targets plasminogen , a protein that is converted into plasmin . Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process that breaks down blood clots .
Mode of Action
This compound forms a highly specific 1:1 enzymatic complex with plasminogen . This complex promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin . This interaction leads to significant changes in the fibrinolytic system, promoting the breakdown of blood clots .
Biochemical Pathways
The activation of plasminogen by this compound leads to the formation of plasmin, which degrades the fibrin matrix of the thrombus . This process is part of the fibrinolytic system, a biochemical pathway that regulates the breakdown of blood clots . The degradation of fibrin clots results in the production of fibrin degradation products, which have further downstream effects on coagulation and fibrinolysis .
Pharmacokinetics
This compound is metabolized in the liver via proteolysis . It is excreted via urine as peptides . The elimination half-life of the this compound-plasminogen activator complex is approximately 80 minutes . These properties impact the bioavailability of this compound and its effectiveness as a thrombolytic agent .
Result of Action
The primary result of this compound’s action is the degradation of fibrin clots, leading to the dissolution of blood clots or arterial blockages . This action is particularly beneficial in the treatment of conditions such as myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .
Safety and Hazards
Streptokinase may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Estreptoquinasa mediates the cleavage of a peptide bond in plasminogen, producing the active product plasmin . This process involves interactions between the COOH-terminal lysine residue of Estreptoquinasa and one of the five kringle domains of the plasminogen zymogen .
Cellular Effects
Estreptoquinasa influences cell function by altering the coagulation process . It contributes to the conversion of inactive plasminogen to active plasmin, which cleaves fibrin polymers to promote thrombolysis .
Molecular Mechanism
The NH2-terminal residues of Estreptoquinasa insert into the plasminogen activation pocket . These interactions, along with the stabilization of loops surrounding the active site, force Estreptoquinasa-bound plasminogen to adopt a catalytically competent conformation .
Temporal Effects in Laboratory Settings
The effects of Estreptoquinasa over time in laboratory settings are complex. The Estreptoquinasa-plasminogen complex binds a second plasminogen molecule as substrate, and proteolytically converts it into plasmin . Over time, the Estreptoquinasa-plasmin complex becomes the dominant species, terminating the initial triggering catalytic cycle of plasminogen activation .
Metabolic Pathways
Estreptoquinasa is involved in the coagulation pathway, where it interacts with plasminogen to convert it into plasmin . This process influences metabolic flux and metabolite levels.
Properties
IUPAC Name |
4-cyclohexylpyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864144 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219214-76-2, 9002-01-1 | |
Record name | 4-Cyclohexylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kinase (enzyme-activating), strepto- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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